- preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors, World Intellectual Property Organization, , ,
Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

948571-47-9 structure
Nome del prodotto:2-(4-aminopyrazol-1-yl)ethanol
Numero CAS:948571-47-9
MF:C5H9N3O
MW:127.144460439682
MDL:MFCD11147853
CID:1027731
2-(4-aminopyrazol-1-yl)ethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 2-(4-aminopyrazol-1-yl)ethanol
- 2-(4-aminopyrazolyl)ethan-1-ol
- 4-amino-1-(2-hydroxyethyl)pyrazole
- 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
- 4-amino-1H-pyrazole-1-ethanol
- AXQLNAAVMSWBEQ-UHFFFAOYSA-N
- 1H-Pyrazole-1-ethanol, 4-amino-
- 2-(4-amino-pyrazol-1-yl)-ethanol
- SBB046384
- STL414722
- SB18304
- NE45579
- ST24027531
- 4CH-
- 4-Amino-1H-pyrazole-1-ethanol (ACI)
- 2-(4-Amino-1H-pyrazole-1-yl)ethanol
- 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole
-
- MDL: MFCD11147853
- Inchi: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
- Chiave InChI: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
- Sorrisi: OCCN1C=C(N)C=N1
Proprietà calcolate
- Massa esatta: 127.07500
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 2
- Complessità: 88.3
- Superficie polare topologica: 64.099
Proprietà sperimentali
- PSA: 64.07000
- LogP: 0.03880
2-(4-aminopyrazol-1-yl)ethanol Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C
2-(4-aminopyrazol-1-yl)ethanol Dati doganali
- CODICE SA:2933199090
- Dati doganali:
Codice doganale cinese:
2933199090Panoramica:
2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-(4-aminopyrazol-1-yl)ethanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W001875-5g |
2-(4-AMino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 99.97% | 5g |
$288.0 | 2022-04-26 | |
ChemScence | CS-W001875-1g |
2-(4-AMino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 99.97% | 1g |
$88.0 | 2022-04-26 | |
Chemenu | CM188756-10g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 95%+ | 10g |
$712 | 2023-02-01 | |
Enamine | EN300-58765-2.5g |
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |
948571-47-9 | 95% | 2.5g |
$165.0 | 2023-02-09 | |
eNovation Chemicals LLC | Y0978571-10g |
2-(4-amino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 95% | 10g |
$640 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-1G |
2-(4-aminopyrazol-1-yl)ethanol |
948571-47-9 | 97% | 1g |
¥ 257.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-5G |
2-(4-aminopyrazol-1-yl)ethanol |
948571-47-9 | 97% | 5g |
¥ 897.00 | 2023-04-12 | |
abcr | AB437706-10 g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |
948571-47-9 | 10g |
€1,038.50 | 2023-04-23 | ||
Enamine | EN300-58765-0.1g |
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |
948571-47-9 | 95% | 0.1g |
$29.0 | 2023-02-09 | |
abcr | AB437706-5 g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |
948571-47-9 | 5g |
€564.60 | 2023-04-23 |
2-(4-aminopyrazol-1-yl)ethanol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C
Riferimento
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
Riferimento
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Riferimento
- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
Riferimento
- Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 14 h, rt
Riferimento
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt
Riferimento
- Pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
Riferimento
- Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Riferimento
- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 8 h, 50 °C
Riferimento
- Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer, China, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 14 h, rt
Riferimento
- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Methanol
Riferimento
- Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
Riferimento
- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C
Riferimento
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 12 h, rt
Riferimento
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt
Riferimento
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
Riferimento
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
Riferimento
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Riferimento
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
2-(4-aminopyrazol-1-yl)ethanol Raw materials
2-(4-aminopyrazol-1-yl)ethanol Preparation Products
2-(4-aminopyrazol-1-yl)ethanol Letteratura correlata
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol) Prodotti correlati
- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)
- 1553370-22-1(2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine)
- 98289-74-8(2-(5,6,7,8-tetrahydroquinolin-8-yl)ethan-1-ol)
- 894056-27-0(N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)
- 71800-36-7(1-9-Kallidin)
- 2580211-76-1(3-(2-{(tert-butoxy)carbonylamino}propyl)sulfanylbenzoic acid)
- 1849221-31-3(2-Cyclopropyl-1,3-oxazole-4-carboxamide)
- 941969-27-3(N-ethyl-5-methyl-N-phenylfuro3,2-bpyridine-2-carboxamide)
- 2228125-85-5(2-amino-3-hydroxy-3-3-(trifluoromethyl)pyridin-4-ylpropanoic acid)
- 3029-48-9(1-(cyanosulfanyl)propan-2-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol

Purezza:99%
Quantità:25g
Prezzo ($):547.0